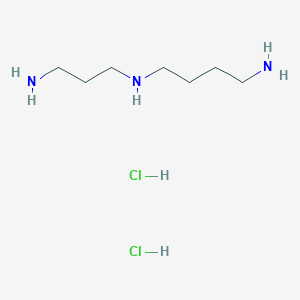

Spermidine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spermidine dihydrochloride is a polyamine compound that is found in ribosomes and living tissues. It plays a crucial role in cellular metabolism and is involved in various biological processes. This compound is known for its ability to stabilize some membranes and nucleic acid structures, and it is a precursor to other polyamines such as spermine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Spermidine dihydrochloride can be synthesized through a biocatalytic method involving the use of engineered Escherichia coli. This method utilizes an NADPH self-sufficient cycle by co-expressing homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase. The optimal conditions for this synthesis include a temperature of 35°C and a pH of 7.0 .

Industrial Production Methods: In industrial settings, this compound is produced using whole-cell catalytic systems. These systems are optimized for high catalytic efficiency, resulting in a high yield of spermidine. The process involves the optimization of temperature, the ratio of catalyst-to-substrate, and the amount of NADP+ .

Analyse Chemischer Reaktionen

Types of Reactions: Spermidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in cellular metabolism and its ability to stabilize nucleic acid structures .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include o-phthalaldehyde and N-acetyl-L-cysteine. These reagents are used in the derivatization process for the analysis of polyamines in biological samples .

Major Products Formed: The major products formed from the reactions of this compound include derivatives that are essential for studying its metabolism in cells. These derivatives are crucial for understanding the role of spermidine in cellular processes .

Wissenschaftliche Forschungsanwendungen

Spermidine dihydrochloride has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. In chemistry, it is used to study the stabilization of nucleic acid structures. In biology, it plays a role in cellular metabolism and autophagy induction. In medicine, this compound is being investigated for its potential therapeutic effects in treating age-related diseases, cardiovascular diseases, and neurodegenerative disorders. In industry, it is used in the production of bioactive compounds .

Wirkmechanismus

Spermidine dihydrochloride exerts its effects primarily by enhancing autophagy. It regulates biological processes such as Ca2+ influx by glutamatergic N-methyl-D-aspartate receptor, which is associated with nitric oxide synthase and cGMP/PKG pathway activation. This compound also inhibits cytosolic autophagy-related protein acetylation by EP300, thereby increasing acetylation of tubulin .

Vergleich Mit ähnlichen Verbindungen

Spermidine dihydrochloride is similar to other polyamines such as putrescine and spermine. it is unique in its ability to stabilize nucleic acid structures and its role in autophagy induction. Other similar compounds include dipropylamine, methyl-n-amylnitrosamine, norspermidine, and dibutylamine .

Conclusion

This compound is a versatile compound with significant roles in cellular metabolism, autophagy, and the stabilization of nucleic acid structures. Its wide range of applications in scientific research, medicine, and industry highlights its importance and potential for future discoveries.

Eigenschaften

Molekularformel |

C7H21Cl2N3 |

|---|---|

Molekulargewicht |

218.17 g/mol |

IUPAC-Name |

N'-(3-aminopropyl)butane-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C7H19N3.2ClH/c8-4-1-2-6-10-7-3-5-9;;/h10H,1-9H2;2*1H |

InChI-Schlüssel |

DXRZFUNURMHJRL-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCNCCCN)CN.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)

![2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)

![1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol](/img/structure/B13112463.png)

![5-Formyl-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13112490.png)

![[1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)-](/img/structure/B13112491.png)